molecular formula C12H11ClO3 B8551193 6-(3-Chloro-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one

6-(3-Chloro-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one

Cat. No.: B8551193
M. Wt: 238.66 g/mol
InChI Key: PAULRSCADPEICA-UHFFFAOYSA-N
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Description

6-(3-Chloro-phenyl)-2,2-dimethyl-[1,3]dioxin-4-one is a useful research compound. Its molecular formula is C12H11ClO3 and its molecular weight is 238.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

6-(3-chlorophenyl)-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C12H11ClO3/c1-12(2)15-10(7-11(14)16-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3

InChI Key

PAULRSCADPEICA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=CC(=O)O1)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-(3-chloro-phenyl)-3-oxo-propionic acid was prepared from 3-chlorobenzoyl chloride (11 mL, 85.7 mmol) and bis(trimethylsilyl)malonate (23.0 mL, 90.0 mmol) with Et3N (25 mL, 180 mmol) and LiBr (8.19 g, 94.3 mmol) in CH3CN at 0° C. according to general procedure H (method c1). The crude material (17.1 g) was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure J (method a). Obtained as a yellow-brown solid (8.0 g).
Quantity
11 mL
Type
reactant
Reaction Step One
Name
bis(trimethylsilyl)malonate
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
17.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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